dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl ester group and a 4-methylphenyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The starting material, 4-methylphenyl azide, is prepared by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the ester groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound without any substituents.
1-(4-Methylphenyl)-1H-1,2,3-triazole: Lacks the ester groups.
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the 4-methylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 1-(4-methylphenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-4-6-9(7-5-8)16-11(13(18)20-3)10(14-15-16)12(17)19-2/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILJLIYKAMMNLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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